4-[(1H-pyrazol-1-yl)methyl]-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine
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Overview
Description
4-[(1H-pyrazol-1-yl)methyl]-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine is a complex organic compound featuring a pyrazole ring, a piperidine ring, and a trifluoromethyl phenyl sulfonyl group
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been reported to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds with key amino acid residues in the target proteins .
Biochemical Pathways
Pyrazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and specific characteristics of the biological environment where the compound exerts its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1H-pyrazol-1-yl)methyl]-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(1H-pyrazol-1-yl)methyl]-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[(1H-pyrazol-1-yl)methyl]-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-4-yl)phenylboronic acid: Shares the pyrazole ring but differs in the functional groups attached.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains the trifluoromethyl phenyl group but has a different core structure.
Uniqueness
4-[(1H-pyrazol-1-yl)methyl]-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine is unique due to its combination of a pyrazole ring, piperidine ring, and trifluoromethyl phenyl sulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Properties
IUPAC Name |
4-(pyrazol-1-ylmethyl)-1-[4-(trifluoromethyl)phenyl]sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2S/c17-16(18,19)14-2-4-15(5-3-14)25(23,24)22-10-6-13(7-11-22)12-21-9-1-8-20-21/h1-5,8-9,13H,6-7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPZJOPSNVFFGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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